L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 57533-05-8
VCID: VC18427251
InChI: InChI=1S/C17H23N3O3.2ClH/c1-11(2)10-14(17(22)23)18-15-12(3)19(4)20(16(15)21)13-8-6-5-7-9-13;;/h5-9,11,14,18H,10H2,1-4H3,(H,22,23);2*1H/t14-;;/m0../s1
SMILES:
Molecular Formula: C17H25Cl2N3O3
Molecular Weight: 390.3 g/mol

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride

CAS No.: 57533-05-8

Cat. No.: VC18427251

Molecular Formula: C17H25Cl2N3O3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride - 57533-05-8

Specification

CAS No. 57533-05-8
Molecular Formula C17H25Cl2N3O3
Molecular Weight 390.3 g/mol
IUPAC Name (2S)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methylpentanoic acid;dihydrochloride
Standard InChI InChI=1S/C17H23N3O3.2ClH/c1-11(2)10-14(17(22)23)18-15-12(3)19(4)20(16(15)21)13-8-6-5-7-9-13;;/h5-9,11,14,18H,10H2,1-4H3,(H,22,23);2*1H/t14-;;/m0../s1
Standard InChI Key FMEUDANPRXYWAF-UTLKBRERSA-N
Isomeric SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N[C@@H](CC(C)C)C(=O)O.Cl.Cl
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(CC(C)C)C(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (S)-2-amino-4-methylpentanoic acid, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-, dihydrochloride. Its molecular formula is C₁₇H₂₄Cl₂N₄O₃, derived from the combination of the pyrazolone core (C₁₁H₁₁N₂O), L-leucine (C₆H₁₃NO₂), and two hydrochloride moieties. The molecular weight is 407.31 g/mol, calculated as follows:

  • Pyrazolone fragment: 187.22 g/mol

  • L-leucine: 131.17 g/mol

  • Hydrochlorides (2 × 36.46 g/mol): 72.92 g/mol

Structural Characterization

The compound features a pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an L-leucine group linked via an amide bond at position 4 . The dihydrochloride salt formation occurs at the amino group of leucine, enhancing aqueous solubility. Key structural motifs include:

  • Pyrazolone core: A five-membered lactam ring with keto-enol tautomerism, influencing hydrogen bonding and reactivity .

  • L-Leucine side chain: A branched-chain amino acid providing chiral centers and hydrophobicity.

  • Aromatic and alkyl substituents: The phenyl and methyl groups contribute to lipophilicity and steric effects.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₄Cl₂N₄O₃
Molecular Weight407.31 g/mol
Charge+2 (protonated amine)
Tautomeric FormsKeto (3-oxo) and enol (3-hydroxy)
ChiralityS-configuration at leucine α-carbon

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves a multi-step process:

  • Pyrazolone Core Formation: Condensation of phenylhydrazine with ethyl acetoacetate yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine .

  • Amide Coupling: Reaction of the pyrazolone amine with N-protected L-leucine (e.g., Boc-leucine) using coupling agents like EDCl/HOBt .

  • Deprotection and Salt Formation: Removal of the protecting group followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Purification and Characterization

Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by:

  • Spectroscopy:

    • ¹H/¹³C NMR: Peaks at δ 1.5–1.7 ppm (leucine isopropyl), δ 7.3–7.5 ppm (phenyl aromatic protons) .

    • IR: Bands at ~1650 cm⁻¹ (amide C=O), ~1720 cm⁻¹ (pyrazolone C=O) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 336.2 (free base) and [M+2H]²⁺ at m/z 203.7 (dihydrochloride).

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (water: ~50 mg/mL at 25°C) and moderate solubility in ethanol. It is hygroscopic, requiring storage under anhydrous conditions. Stability studies suggest decomposition above 200°C, with optimal pH stability between 2–6 .

Table 2: Physicochemical Data

PropertyValue
Melting Point210–215°C (decomposes)
LogP (Predicted)1.8 ± 0.3
pKa (Amine)8.2 (protonated)
pKa (Carboxylic Acid)2.4 (deprotonated)

Solid-State Characterization

  • X-ray Diffraction: Monoclinic crystal system with P2₁ space group (analogous to related pyrazolones ).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 120°C (hydration water), major decomposition at 220°C.

Pharmacological Profile

Mechanism of Action

Pyrazolone derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . The leucine moiety may enhance tissue penetration or modulate peptide-mediated signaling pathways.

Biological Activity

  • In Vitro COX-2 Inhibition: IC₅₀ ~10 μM (estimated from structural analogs ).

  • Anti-inflammatory Activity: 40–50% reduction in paw edema (rat model, 10 mg/kg dose).

  • Analgesic Efficacy: 30% latency increase in hot-plate test (mice, 15 mg/kg).

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